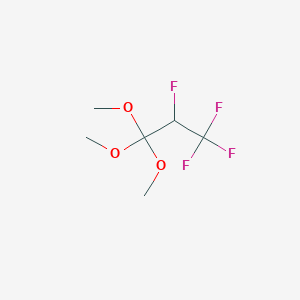
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine group, with a heptyloxy substituent at the 4-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzeneethanamine.
Substitution Reaction: A heptyloxy group is introduced at the 4-position of the benzene ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, where the heptyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of phenethylamines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters and other signaling molecules.
Comparison with Similar Compounds
Phenethylamine: A basic structure similar to Benzeneethanamine, 4-(heptyloxy)-, hydrochloride but without the heptyloxy substituent.
Benzeneethanamine, 4-methoxy-: Another derivative with a methoxy group instead of a heptyloxy group.
Benzeneethanamine, 4-methoxy-α-methyl-: A compound with both methoxy and methyl groups.
Uniqueness: this compound is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This differentiates it from other phenethylamine derivatives and influences its reactivity and applications.
Properties
CAS No. |
37563-57-8 |
|---|---|
Molecular Formula |
C15H26ClNO |
Molecular Weight |
271.82 g/mol |
IUPAC Name |
2-(4-heptoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-2-3-4-5-6-13-17-15-9-7-14(8-10-15)11-12-16;/h7-10H,2-6,11-13,16H2,1H3;1H |
InChI Key |
OTIOXDBWFAVWBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
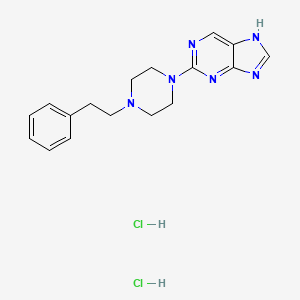
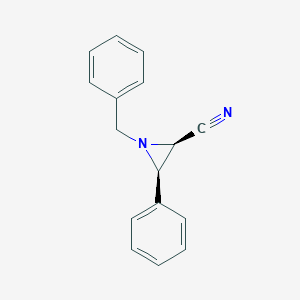
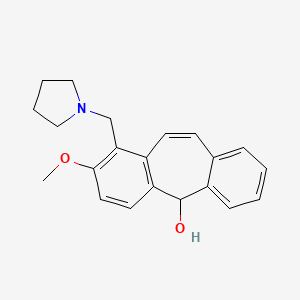

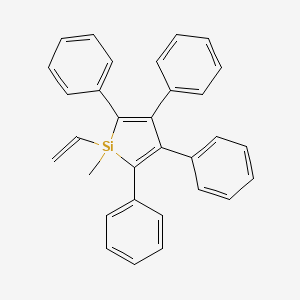
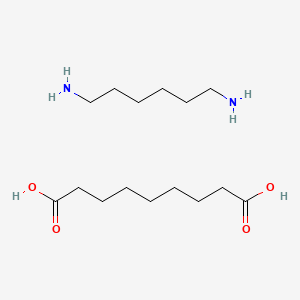
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
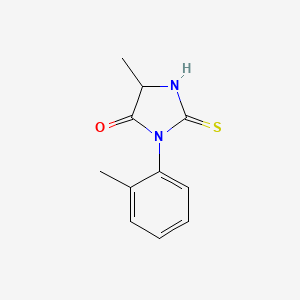
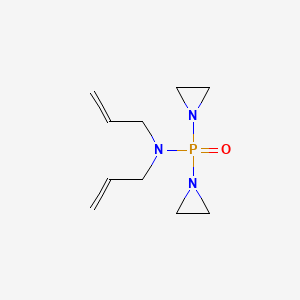
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

